molecular formula C22H24N4O4 B2560657 1-benzyl-3-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea CAS No. 1021081-88-8

1-benzyl-3-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea

Cat. No.: B2560657
CAS No.: 1021081-88-8
M. Wt: 408.458
InChI Key: HQYAYGASYODPLI-UHFFFAOYSA-N
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Description

1-benzyl-3-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzyl group, a dimethoxyphenyl group, and a pyridazinone moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazinone ring, followed by the introduction of the benzyl and dimethoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may interact with biological targets, making it useful for studying biochemical pathways.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity.

    Industry: It may serve as an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzoyl-3-(2,4-dimethoxyphenyl)urea
  • 1-benzyl-3-(5-chloro-2,4-dimethoxyphenyl)urea
  • 1-benzyl-3-(2,4-xylyl)urea

Uniqueness

Compared to these similar compounds, 1-benzyl-3-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea stands out due to its unique pyridazinone moiety. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-benzyl-3-[2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-29-17-8-10-20(30-2)18(14-17)19-9-11-21(27)26(25-19)13-12-23-22(28)24-15-16-6-4-3-5-7-16/h3-11,14H,12-13,15H2,1-2H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYAYGASYODPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CCNC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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